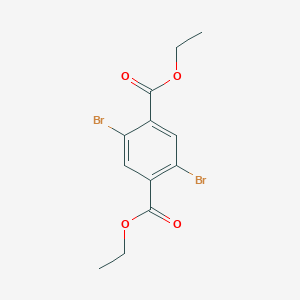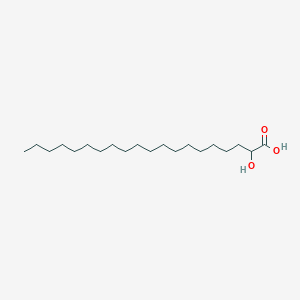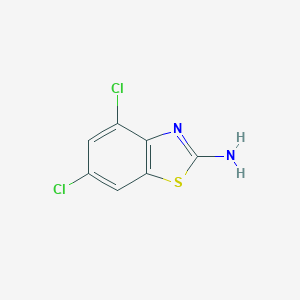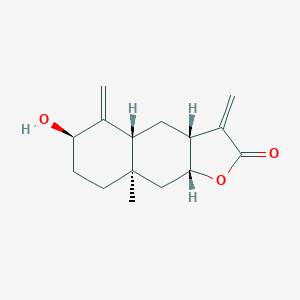
2,5-Dibromo-tereftalato de dietilo
Descripción general
Descripción
Diethyl 2,5-Dibromoterephthalate is an organic compound with the molecular formula C12H12Br2O4. It is a derivative of terephthalic acid, where two bromine atoms are substituted at the 2 and 5 positions of the benzene ring, and the carboxyl groups are esterified with ethanol. This compound is primarily used as an intermediate in organic synthesis and has applications in various fields, including materials science and pharmaceuticals .
Aplicaciones Científicas De Investigación
Diethyl 2,5-Dibromoterephthalate has several applications in scientific research:
Materials Science: It is used as a precursor for the synthesis of high-performance polymers and materials with enhanced thermal and mechanical properties.
Organic Electronics: The compound is used in the development of organic solar cells and light-emitting diodes (LEDs) due to its electronic properties.
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, including potential anticancer and antimicrobial agents.
Catalysis: The compound is used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the catalysts
Mecanismo De Acción
Target of Action
Diethyl 2,5-Dibromoterephthalate is an organic intermediate It is used in the preparation of various materials, suggesting that its targets could be the components of these materials .
Mode of Action
As an organic intermediate, it likely interacts with its targets through chemical reactions, contributing to the formation of the final products .
Biochemical Pathways
As an organic intermediate, it is involved in the synthesis of high-efficiency wear-resistant roller materials, organic solar cell receptor materials, and perovskite battery electron transport layer materials .
Result of Action
Its use in the synthesis of various materials suggests that it contributes to the properties of these materials .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl 2,5-Dibromoterephthalate can be synthesized through the bromination of diethyl terephthalate. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 5 positions .
Industrial Production Methods
Industrial production of Diethyl 2,5-Dibromoterephthalate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or distillation to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 2,5-Dibromoterephthalate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form diethyl terephthalate or other derivatives.
Oxidation Reactions: The ester groups can be oxidized to form carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, sodium thiolate, and sodium alkoxide. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic media.
Major Products Formed
Substitution Reactions: Products include diethyl 2,5-diaminoterephthalate, diethyl 2,5-dithioterephthalate, and diethyl 2,5-dialkoxyterephthalate.
Reduction Reactions: The major product is diethyl terephthalate.
Oxidation Reactions: The major product is 2,5-dibromoterephthalic acid.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl Terephthalate: Lacks the bromine substituents, making it less reactive in substitution reactions.
Diethyl 2,5-Dichloroterephthalate: Similar structure but with chlorine atoms instead of bromine, leading to different reactivity and properties.
Diethyl 2,5-Diiodoterephthalate: Contains iodine atoms, which are larger and more reactive than bromine, affecting the compound’s behavior in chemical reactions
Uniqueness
Diethyl 2,5-Dibromoterephthalate is unique due to the presence of bromine atoms, which provide a balance between reactivity and stability. This makes it a versatile intermediate for various chemical transformations and applications in different fields .
Propiedades
IUPAC Name |
diethyl 2,5-dibromobenzene-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Br2O4/c1-3-17-11(15)7-5-10(14)8(6-9(7)13)12(16)18-4-2/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXRSDHICEYICMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1Br)C(=O)OCC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Br2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80622921 | |
| Record name | Diethyl 2,5-dibromobenzene-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80622921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18013-97-3 | |
| Record name | Diethyl 2,5-dibromobenzene-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80622921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















